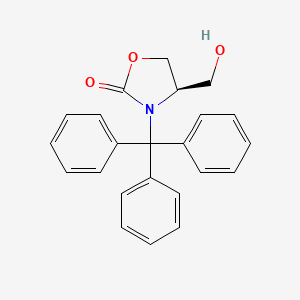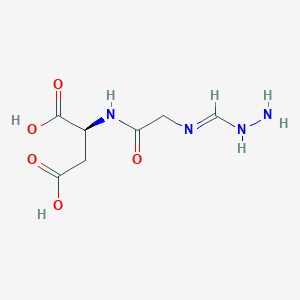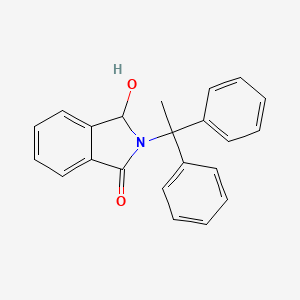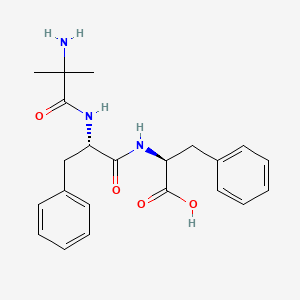
2-Methylalanyl-L-phenylalanyl-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylalanyl-L-phenylalanyl-L-phenylalanine is a synthetic peptide composed of three amino acids: 2-methylalanine, L-phenylalanine, and L-phenylalanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylalanyl-L-phenylalanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Methylalanyl-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.
Reduction: Reduction reactions can target the peptide bonds, potentially breaking the peptide into smaller fragments.
Substitution: Substitution reactions can occur at the amino acid side chains, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Smaller peptide fragments or amino acids.
Substitution: Modified peptides with altered side chains.
科学研究应用
2-Methylalanyl-L-phenylalanyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of novel materials and biopolymers.
作用机制
The mechanism of action of 2-Methylalanyl-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.
相似化合物的比较
Similar Compounds
L-Phenylalanyl-L-phenylalanine: A dipeptide with similar structural properties but lacking the 2-methylalanine residue.
L-Phenylalanine methyl ester: A derivative of phenylalanine used in peptide synthesis.
Semaglutide: A peptide with a similar structure but used primarily as a therapeutic agent for diabetes.
Uniqueness
2-Methylalanyl-L-phenylalanyl-L-phenylalanine is unique due to the presence of the 2-methylalanine residue, which can influence its structural conformation and reactivity. This uniqueness makes it a valuable compound for studying peptide interactions and developing new therapeutic agents.
属性
CAS 编号 |
832078-35-0 |
|---|---|
分子式 |
C22H27N3O4 |
分子量 |
397.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H27N3O4/c1-22(2,23)21(29)25-17(13-15-9-5-3-6-10-15)19(26)24-18(20(27)28)14-16-11-7-4-8-12-16/h3-12,17-18H,13-14,23H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t17-,18-/m0/s1 |
InChI 键 |
YFAIVPCWNXQGIB-ROUUACIJSA-N |
手性 SMILES |
CC(C)(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
规范 SMILES |
CC(C)(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine](/img/structure/B14199390.png)
![N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine](/img/structure/B14199391.png)

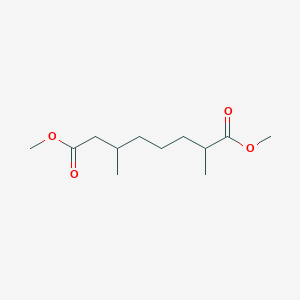
![6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol](/img/structure/B14199403.png)
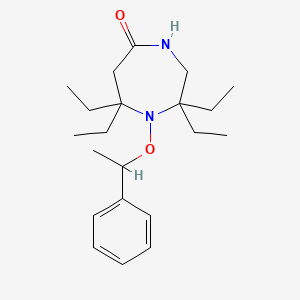

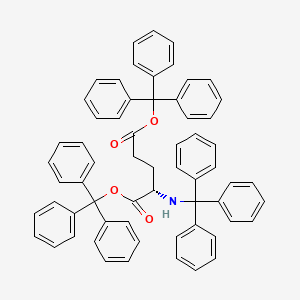
![Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane](/img/structure/B14199431.png)

